N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide
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Overview
Description
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, combines the structural features of an indole moiety with a trifluoromethyl group, which can significantly influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via reductive amination, where the indole derivative reacts with formaldehyde and dimethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Attachment of the Trifluoromethylbenzamide Moiety: The final step involves the coupling of the indole derivative with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the carbonyl group of the benzamide moiety, potentially converting it to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the C-2 and C-3 positions, due to the electron-rich nature of the indole nucleus.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives of the benzamide.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. The indole moiety is known for its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities. The trifluoromethyl group can enhance the metabolic stability and bioavailability of these derivatives.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the indole and trifluoromethyl groups.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide involves its interaction with various molecular targets, including enzymes and receptors. The indole moiety can bind to specific sites on proteins, modulating their activity. The trifluoromethyl group can influence the compound’s lipophilicity and membrane permeability, enhancing its ability to reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)-2-(1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide: Lacks the methyl group on the indole nitrogen.
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-benzamide: Lacks the trifluoromethyl group on the benzamide moiety.
N-[2-(dimethylamino)-2-(1H-indol-3-yl)ethyl]-benzamide: Lacks both the methyl group on the indole nitrogen and the trifluoromethyl group on the benzamide moiety.
Uniqueness
The presence of both the dimethylamino group and the trifluoromethyl group in N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide makes it unique. These groups can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O/c1-26(2)19(16-13-27(3)18-11-7-5-8-14(16)18)12-25-20(28)15-9-4-6-10-17(15)21(22,23)24/h4-11,13,19H,12H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTOYIDPQFNCOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3C(F)(F)F)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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